molecular formula C11H13F2N3S B11740048 1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11740048
M. Wt: 257.31 g/mol
InChI Key: HKWQNFMGCXBOEB-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with fluorine and thiophene groups

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The synthetic route may include:

Industrial production methods may involve scaling up these reactions using continuous flow chemistry to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes, which are crucial for understanding its therapeutic potential .

Comparison with Similar Compounds

1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C11H13F2N3S

Molecular Weight

257.31 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C11H13F2N3S/c1-8-10(7-15-16(8)5-4-12)14-6-9-2-3-11(13)17-9/h2-3,7,14H,4-6H2,1H3

InChI Key

HKWQNFMGCXBOEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=C(S2)F

Origin of Product

United States

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